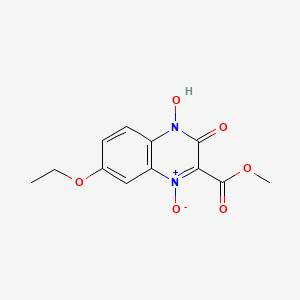
methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide
Übersicht
Beschreibung
Methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide, also known as MQO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the quinoxaline family and has been found to possess various biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
Methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide exerts its antitumor effects by inhibiting the activity of mitochondrial respiratory complex II, which is involved in the production of ATP. This leads to a decrease in ATP levels, which ultimately results in the death of cancer cells. The antiviral and antibacterial effects of methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide are thought to be due to its ability to disrupt the integrity of the cell membrane of the virus or bacteria.
Biochemical and Physiological Effects:
In addition to its antitumor, antiviral, and antibacterial properties, methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been found to possess various other biochemical and physiological effects. It has been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases associated with oxidative stress. Additionally, methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. Additionally, methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been found to be stable under various conditions, which makes it easy to handle and store. However, one of the limitations of using methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are various future directions for the research on methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide. One potential area of research is the development of new drugs based on methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide. Its antitumor, antiviral, and antibacterial properties make it a promising candidate for the development of new drugs that could be used in the treatment of various diseases. Additionally, further studies are needed to determine the full range of biochemical and physiological effects of methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide. This could lead to the discovery of new therapeutic applications for this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been extensively studied for its potential applications in the field of medicine. It has been found to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. methyl 7-ethoxy-3-hydroxy-2-quinoxalinecarboxylate 1,4-dioxide has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells. Additionally, it has been found to be effective against viruses such as herpes simplex virus and human immunodeficiency virus.
Eigenschaften
IUPAC Name |
methyl 7-ethoxy-4-hydroxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-3-20-7-4-5-8-9(6-7)13(17)10(12(16)19-2)11(15)14(8)18/h4-6,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQVIEAUEVRMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C(=[N+]2[O-])C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-ethoxy-4-hydroxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4736621.png)
![N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736623.png)
![N-benzyl-2-{2-bromo-4-[2-(4-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B4736635.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4736642.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4736647.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736656.png)
![1-(ethylsulfonyl)-4-{5-[(1-naphthyloxy)methyl]-2-furoyl}piperazine](/img/structure/B4736665.png)
![4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4736680.png)


![dimethyl 3-methyl-5-({[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4736694.png)
![ethyl oxo[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]acetate](/img/structure/B4736711.png)